rac-Clopidogrel-MP Endo Derivative-13C,d3

Overview

Description

rac-Clopidogrel-MP Endo Derivative-13C,d3: is a labeled derivative of Clopidogrel, a well-known antiplatelet medication. This compound is specifically labeled with carbon-13 and deuterium, making it useful for various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .

Mechanism of Action

Target of Action

It is a labelled derivative of clopidogrel , which is known to primarily target and inhibit the platelet P2Y12 receptor, a key player in platelet aggregation and clot formation .

Mode of Action

As a derivative of Clopidogrel, it is likely to share a similar mode of action. Clopidogrel is a prodrug that requires metabolic activation. It inhibits platelet aggregation by irreversibly modifying the P2Y12 receptor, thus preventing signal transduction and platelet activation .

Biochemical Pathways

As a derivative of clopidogrel, it is expected to impact the platelet activation pathway by inhibiting the p2y12 receptor, thereby reducing platelet aggregation and clot formation .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

As a derivative of clopidogrel, it is likely to result in reduced platelet aggregation and clot formation, potentially leading to a decreased risk of thrombotic events .

Action Environment

It is generally known that factors such as ph, temperature, and the presence of other substances can influence the stability and efficacy of pharmaceutical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-Clopidogrel-MP Endo Derivative-13C,d3 involves the incorporation of stable isotopes, carbon-13 and deuterium, into the Clopidogrel molecule. The synthetic route typically starts with the preparation of the labeled starting materials, followed by a series of chemical reactions to introduce the isotopic labels at specific positions in the molecule. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the successful incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product with the desired isotopic enrichment. The production process is carefully monitored to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: rac-Clopidogrel-MP Endo Derivative-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s stability, reactivity, and potential metabolic pathways .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to study the oxidation products.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to investigate the reduction pathways.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or potassium cyanide under specific conditions to explore the substitution products

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are analyzed to understand the compound’s chemical behavior and potential metabolic transformations .

Scientific Research Applications

rac-Clopidogrel-MP Endo Derivative-13C,d3 has several scientific research applications:

Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Clopidogrel in the body.

Drug Metabolism: Helps in identifying metabolic pathways and potential metabolites of Clopidogrel.

Nuclear Magnetic Resonance (NMR) Studies: The isotopic labels enhance the sensitivity and resolution of NMR spectroscopy, aiding in the structural elucidation of Clopidogrel and its derivatives.

Stable Isotope Labeling: Used in metabolic flux analysis and other biochemical studies to trace the fate of Clopidogrel in biological systems .

Comparison with Similar Compounds

Clopidogrel: The parent compound, widely used as an antiplatelet medication.

Prasugrel: Another antiplatelet agent with a similar mechanism of action but different pharmacokinetic properties.

Ticlopidine: An older antiplatelet drug with a similar therapeutic effect but different chemical structure .

Uniqueness: rac-Clopidogrel-MP Endo Derivative-13C,d3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of carbon-13 and deuterium enhances the compound’s utility in NMR spectroscopy and other analytical techniques, providing a deeper understanding of Clopidogrel’s behavior in biological systems .

Biological Activity

Rac-Clopidogrel-MP Endo Derivative-13C,d3 is a labeled derivative of clopidogrel, an antiplatelet medication widely used to prevent thrombotic events in patients with cardiovascular diseases. This compound has garnered interest due to its potential applications in pharmacokinetic studies and its role in understanding the metabolism of clopidogrel. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 1346597-76-9

- Molecular Formula: C25H26ClNO6S

- Molecular Weight: 503.99504 g/mol

- Solubility: Soluble in chloroform and methanol .

Clopidogrel, including its derivatives, primarily functions as an antagonist to the P2Y12 receptor on platelets. Upon metabolic activation, clopidogrel forms an active thiol metabolite that irreversibly binds to this receptor, inhibiting adenosine diphosphate (ADP)-induced platelet aggregation. The this compound retains this mechanism, making it useful for studying clopidogrel's pharmacodynamics and pharmacokinetics .

Biological Activity

The biological activity of this compound can be summarized as follows:

-

Antiplatelet Activity:

- Studies indicate that clopidogrel derivatives exhibit significant inhibition of platelet aggregation. For instance, a study involving higher maintenance doses of clopidogrel demonstrated a mean inhibition of ADP-induced platelet aggregation by approximately 52.9% .

- The correlation between the concentration of the active metabolite and platelet aggregation inhibition has been established, indicating that the efficacy of clopidogrel is dose-dependent .

-

Pharmacokinetics:

- The pharmacokinetic profile of this compound has been assessed in various studies. For example, a study involving cats showed that after administration of clopidogrel, the active metabolites were stable for extended periods, which is crucial for understanding dosing regimens in clinical settings .

- The compound's stability at room temperature and its solubility in organic solvents facilitate its use in laboratory settings for further research and analysis .

-

Genetic Factors:

- Genetic polymorphisms in enzymes such as CYP2C19 significantly affect the metabolism of clopidogrel. Variants like CYP2C19*2 lead to reduced formation of active metabolites, impacting therapeutic outcomes . This highlights the importance of genetic screening in patients prescribed clopidogrel or its derivatives.

Research Findings and Case Studies

Several studies have explored the biological activity and implications of this compound:

Properties

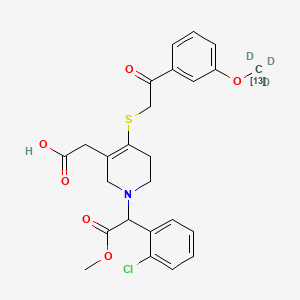

IUPAC Name |

2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30)/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGUEGYOTLVBPU-KQORAOOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.